molecular formula C13H13ClN2O2S B6021560 2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-6-methyl-4(3H)-pyrimidinone

2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-6-methyl-4(3H)-pyrimidinone

Cat. No.: B6021560
M. Wt: 296.77 g/mol
InChI Key: FKPHOWCSVZYLTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-6-methyl-4(3H)-pyrimidinone is a pyrimidinone derivative characterized by a 4-chlorophenoxyethylsulfanyl substituent at position 2 and a methyl group at position 6 of the pyrimidinone ring. The 4-chlorophenoxy group is introduced via a multi-step synthesis involving ethyl 2-(4-chlorophenoxy)acetate as a precursor, as described in and . The sulfanyl linkage is typically formed through nucleophilic substitution under alkaline conditions, a common strategy for pyrimidinone derivatives (e.g., reaction with thiol intermediates in DMF/NaOH systems) .

Pyrimidinone derivatives are widely explored for antimicrobial, antitumor, and enzyme inhibitory properties .

Properties

IUPAC Name

2-[2-(4-chlorophenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c1-9-8-12(17)16-13(15-9)19-7-6-18-11-4-2-10(14)3-5-11/h2-5,8H,6-7H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPHOWCSVZYLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Pyrimidinone Thiol Intermediate

A widely employed strategy involves the synthesis of a pyrimidinone thiol intermediate, followed by alkylation with a 2-(4-chlorophenoxy)ethyl halide.

Step 1: Synthesis of 6-Methyl-4(3H)-pyrimidinone-2-thiol
The pyrimidinone core is functionalized with a thiol group at the 2-position. This is achieved through cyclocondensation of thiourea with a β-keto ester derivative. For example, reacting methyl acetoacetate with thiourea in the presence of a base like sodium ethoxide yields 6-methyl-4(3H)-pyrimidinone-2-thiol.

Step 2: Preparation of 2-(4-Chlorophenoxy)ethyl Bromide
The side chain is synthesized by reacting 4-chlorophenol with 1,2-dibromoethane under basic conditions. Potassium carbonate (K₂CO₃) in acetone facilitates the nucleophilic substitution, yielding 2-(4-chlorophenoxy)ethyl bromide.

Step 3: Thiol-Alkylation Coupling
The thiol group of the pyrimidinone attacks the electrophilic carbon of the alkyl bromide. Conducted in dimethylformamide (DMF) with a base like triethylamine (Et₃N), this step forms the sulfanyl bridge. The reaction typically proceeds at 60–80°C for 6–12 hours, achieving yields of 70–85%.

Direct Coupling Using Condensing Agents

Alternative methods utilize condensing agents to facilitate bond formation between pre-formed fragments.

Fragment Preparation

  • Pyrimidinone Fragment : 6-Methyl-4(3H)-pyrimidinone is synthesized via cyclization of methyl 3-aminocrotonate with urea.

  • Side Chain Fragment : 2-(4-Chlorophenoxy)ethanethiol is prepared by reducing the corresponding disulfide (e.g., using LiAlH₄).

Coupling Reaction
The thiol and pyrimidinone fragments are coupled using carbodiimides like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) . These agents activate the thiol for nucleophilic attack on the pyrimidinone’s electrophilic carbon. Reactions are performed in dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmospheres, yielding 65–78% product.

Optimization of Reaction Conditions

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Purity (%)
DMF808295
THF607592
Acetonitrile706890

Polar aprotic solvents like DMF enhance reaction rates due to their high dielectric constants, stabilizing transition states. Elevated temperatures (60–80°C) improve kinetics but may necessitate shorter reaction times to avoid decomposition.

Catalyst Activation

Pre-treatment of catalysts significantly impacts efficiency. For example, calcining potassium tert-butoxide (t-BuOK) at 150°C for 2 hours removes crystal water, preventing unwanted hydrolysis during alkylation. This step increases yields by 12–15% compared to untreated catalysts.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.35 (s, 3H, CH₃), 3.85 (t, 2H, SCH₂), 4.25 (t, 2H, OCH₂), 6.90–7.45 (m, 4H, Ar-H), 8.10 (s, 1H, NH).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C), 680 cm⁻¹ (C-S).

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column (MeCN:H₂O = 70:30) confirms >98% purity. Retention time: 6.8 minutes.

Challenges and Mitigation Strategies

Side Reactions

  • Oxidation of Thiols : Conducting reactions under nitrogen or argon minimizes disulfide formation.

  • Regioselectivity : Using bulky bases (e.g., DBU) directs alkylation to the pyrimidinone’s 2-position, suppressing N-alkylation.

Scalability Issues

Pilot-scale reactions (≥1 kg) require slow addition of alkylating agents to control exotherms. Continuous flow systems improve heat dissipation, enhancing reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-6-methyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-6-methyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrimidinone Derivatives

Key structural analogs differ in the sulfanyl substituent and pyrimidinone ring modifications. Below is a comparative analysis:

Compound Name Substituents (Position 2) Molecular Formula Molecular Weight Synthesis Yield/Key Conditions
2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-6-methyl-4(3H)-pyrimidinone 2-(4-Chlorophenoxy)ethylsulfanyl C₁₃H₁₃ClN₂O₂S 308.77 g/mol* Not explicitly reported; inferred from
6-Amino-2-(benzylsulfanyl)-4(3H)-pyrimidinone Benzylsulfanyl C₁₁H₁₁N₃OS 237.29 g/mol 90% yield via benzyl chloride coupling
2-(Methylsulfanyl)-6-propyl-4(3H)-pyrimidinone Methylsulfanyl C₈H₁₂N₂OS 184.26 g/mol Not reported; commercial availability
2-[(Difluoromethyl)sulfanyl]-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone Difluoromethylsulfanyl + hydroxyethyl C₈H₁₀F₂N₂O₂S 236.24 g/mol Discontinued commercial product
5-Nitro-2-propargylsulfanyl-4(3H)-pyrimidinone Propargylsulfanyl + nitro group at C5 C₇H₆N₄O₃S 242.21 g/mol Synthesized via propargyl bromide coupling; yield unspecified

*Calculated based on molecular formula.

Key Observations :

  • Synthetic Efficiency: Microwave-assisted methods (e.g., NaOH/DMF/H₂O at 90°C for 15 minutes) improve yields (e.g., 83% for 2-(4-chlorophenoxy)acetohydrazide) compared to conventional reflux .
  • Bioactivity Trends: Benzylsulfanyl derivatives (e.g., 6-amino-2-(benzylsulfanyl)-4(3H)-pyrimidinone) are associated with folic acid antagonism and antitumor activity , while nitro and propargyl groups () may introduce redox-active or reactive sites for targeted interactions.
Functional Group Impact on Physicochemical Properties
  • Lipophilicity: The 4-chlorophenoxyethylsulfanyl group increases logP compared to methyl or hydroxyethyl analogs, favoring blood-brain barrier penetration .
  • Steric Effects : Bulky substituents (e.g., benzyl, propargyl) may hinder enzymatic binding, whereas smaller groups (methyl, difluoromethyl) enhance metabolic stability .

Biological Activity

2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-6-methyl-4(3H)-pyrimidinone, identified by its CAS number 313958-10-0, is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings on its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H13ClN2O2S
  • Molecular Weight : 296.77 g/mol
  • Structure : The compound features a pyrimidinone core substituted with a chlorophenoxyethyl sulfanyl group, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related pyrimidinones possess notable antibacterial and antimycobacterial activity against various strains, including Gram-positive and Gram-negative bacteria .

Key Findings :

  • Minimum Inhibitory Concentration (MIC) : Compounds in the thienopyrimidinone class demonstrated MIC values indicating strong efficacy against pathogens like Staphylococcus aureus and Escherichia coli.
  • Non-toxicity : Certain derivatives were non-toxic at concentrations up to 200 µmol/L, suggesting a favorable safety profile for further development .

The precise mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the presence of the chlorophenoxy group may enhance membrane permeability or disrupt bacterial cell wall synthesis.

Case Studies and Research Findings

StudyFindings
Antibacterial Activity Assessment Compounds structurally similar to this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Toxicity Evaluation Hemolytic assays indicated that potent derivatives exhibited minimal toxicity, making them suitable candidates for further pharmacological studies .

Q & A

Q. What are the established synthetic methodologies for this compound, and how are intermediates characterized?

The synthesis involves multi-step organic reactions, typically starting with a pyrimidinone core. Key steps include:

  • Nucleophilic substitution : Introduction of the sulfanyl-ethyl-4-chlorophenoxy group via reaction with 4-chlorophenoxyethyl thiol under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Intermediate purification : Column chromatography or recrystallization to isolate intermediates .
  • Optimization : Reaction temperature, solvent polarity (THF vs. DMF), and catalyst selection significantly impact yields (reported 65–85%) .
  • Characterization : Thin-layer chromatography (TLC) for progress monitoring and ¹H NMR for structural confirmation of intermediates (e.g., verifying sulfanyl group integration at δ 2.8–3.2 ppm) .

Q. Which analytical techniques are recommended for confirming structural integrity and purity?

  • Spectroscopy :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., pyrimidinone C=O at ~165 ppm) and confirms substituent positions .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 341.05) .
    • Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles (e.g., S–C bond length ~1.81 Å) and detects conformational disorder .
    • Chromatography : HPLC with UV detection ensures purity (>95%) .

Advanced Research Questions

Q. How do steric/electronic effects of the sulfanyl-ethyl-4-chlorophenoxy substituent influence reactivity in cross-coupling reactions?

  • Steric hindrance : The bulky 4-chlorophenoxy group reduces accessibility to catalytic sites, necessitating Pd-based catalysts with large ligands (e.g., XPhos) for Suzuki-Miyaura couplings .
  • Electronic effects : The electron-withdrawing chlorine atom enhances electrophilicity at the pyrimidinone C4 position, enabling regioselective functionalization (e.g., alkylation at C4 over C2) .
  • Mechanistic insights : Kinetic studies reveal a two-step process: (i) oxidative addition of the aryl halide to Pd(0), followed by (ii) rate-determining transmetallation .

Q. What strategies resolve crystallographic disorder in the sulfanyl-ethyl chain?

  • Data collection : High-resolution X-ray data (≤ 0.8 Å) at low temperature (123 K) improves electron density maps .
  • Refinement tools : SHELX software (SHELXL) models disorder using split positions and isotropic displacement parameters (e.g., occupancy ratios 60:40 for two conformers) .
  • Validation : R-factor convergence (< 0.05) and Hirshfeld surface analysis ensure model accuracy .

Q. How do structural modifications at the pyrimidinone core alter biological activity?

  • Case study : Substituting the 6-methyl group with a trifluoromethyl group (as in related compounds) increases metabolic stability but reduces solubility .
  • SAR trends :
ModificationEffect on ActivitySource
4-ChlorophenoxyethylsulfanylEnhanced antimicrobial potency
Methyl → Ethyl at C6Decreased binding affinity to kinase targets

Data Contradiction Analysis

  • Synthetic yields : reports 85% yield using DMF, while cites 70% in THF. This discrepancy suggests solvent polarity impacts reaction efficiency. Researchers should optimize solvent choice based on substrate solubility .
  • Crystallographic disorder : attributes disorder to flexible sulfanyl-ethyl chains, whereas notes symmetry-related issues. Multi-conformer modeling in refinement is advised .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.